molecular formula C8H5NOS B8751776 Thieno[3,2-c]pyridine-3-carboxaldehyde

Thieno[3,2-c]pyridine-3-carboxaldehyde

Cat. No.: B8751776
M. Wt: 163.20 g/mol
InChI Key: FNMAINNYORYGGS-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Organic Synthesis Research

Fused heterocyclic systems are organic compounds in which at least one carbocyclic or heterocyclic ring is fused to another ring, which can be either carbocyclic or heterocyclic. These structures are of immense interest in contemporary organic synthesis for several key reasons. Their rigid, well-defined three-dimensional structures provide a scaffold for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. This makes them privileged structures in drug discovery and development.

Furthermore, the fusion of different ring systems can significantly alter the electronic properties of the resulting molecule compared to its constituent rings. This can lead to unique reactivity and the potential for novel chemical transformations. The diverse biological activities exhibited by fused heterocycles, including anticancer, anti-inflammatory, and antimicrobial properties, continue to drive research into their synthesis and functionalization.

Overview of Thienopyridine Isomers: Structural Diversity and Core Ring System Chemistry

Thienopyridines are a class of bicyclic heterocyclic compounds that result from the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. The different modes of fusion give rise to several structural isomers, each with distinct chemical and physical properties. The primary isomers of thienopyridine include:

Thieno[2,3-b]pyridine (B153569)

Thieno[3,2-b]pyridine (B153574)

Thieno[2,3-c]pyridine (B153571)

Thieno[3,2-c]pyridine (B143518)

Thieno[3,4-b]pyridine

Thieno[3,4-c]pyridine

Specific Structural Characteristics of Thieno[3,2-c]pyridine-3-carboxaldehyde

This compound is a derivative of the Thieno[3,2-c]pyridine core, distinguished by the presence of a carboxaldehyde (or formyl) group at the 3-position of the thiophene ring. The parent Thieno[3,2-c]pyridine has the chemical formula C₇H₅NS. nih.gov

Interactive Data Table: Properties of Thieno[3,2-c]pyridine

PropertyValue
Molecular FormulaC₇H₅NS
Molecular Weight135.19 g/mol
IUPAC Namethieno[3,2-c]pyridine
CAS Number272-14-0

The introduction of an aldehyde group at the 3-position introduces a site for a variety of chemical transformations. The aldehyde functionality is a versatile handle for further synthetic modifications, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, oximes, and other derivatives. The electronic effect of the aldehyde group, being electron-withdrawing, would be expected to influence the reactivity of the fused ring system, particularly the thiophene portion.

While specific, detailed spectroscopic data for this compound is not widely available in the public domain, the expected spectral characteristics can be inferred. The ¹H NMR spectrum would likely show signals corresponding to the protons on both the pyridine and thiophene rings, with the aldehyde proton appearing as a distinct singlet at a downfield chemical shift. The ¹³C NMR spectrum would show a characteristic resonance for the carbonyl carbon of the aldehyde. The IR spectrum would exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group.

Historical Context and Evolution of Research on Thieno[3,2-c]pyridine Scaffold Elaboration

Research into thienopyridine scaffolds has a rich history, driven by their presence in biologically active molecules. The thienopyridine core is famously found in several important antiplatelet drugs, such as ticlopidine, clopidogrel, and prasugrel. These drugs are inhibitors of the P2Y₁₂ receptor and are widely used in the prevention of thrombosis.

The synthesis of the parent Thieno[3,2-c]pyridine and its derivatives has been an area of active investigation. Early synthetic routes were often lengthy and low-yielding. However, the development of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, has provided more efficient access to these scaffolds.

The elaboration of the Thieno[3,2-c]pyridine scaffold has focused on the introduction of various substituents at different positions to modulate the biological activity and physicochemical properties of the resulting molecules. While much of the early focus was on modifications of the pyridine ring, more recent research has explored the functionalization of the thiophene ring. The introduction of a carboxaldehyde group, as in this compound, represents a key step in the diversification of this scaffold, opening up avenues for the synthesis of a wide range of new derivatives with potential applications in medicinal chemistry and materials science. The development of efficient methods for the selective formylation of the thienopyridine ring system, such as the Vilsmeier-Haack reaction or directed ortho-metalation followed by reaction with a formylating agent, has been a significant advancement in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

thieno[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H

InChI Key

FNMAINNYORYGGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC=C2C=O

Origin of Product

United States

Chemical Reactivity and Transformation of Thieno 3,2 C Pyridine 3 Carboxaldehyde

Reactions Involving the Aldehyde Group

The aldehyde functional group in thieno[3,2-c]pyridine-3-carboxaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidation, reduction, and condensation reactions.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Grignard Additions)

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles.

Cyanohydrin Formation: In a reaction analogous to the formation of cyanohydrins from other aldehydes, this compound is expected to react with a source of cyanide ions, typically in the presence of an acid, to form the corresponding cyanohydrin. This reaction proceeds through the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. This transformation is a valuable synthetic tool as the nitrile group of the cyanohydrin can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Grignard Additions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde offers a versatile method for carbon-carbon bond formation. The reaction of this compound with a Grignard reagent would yield a secondary alcohol upon acidic workup. The nature of the resulting alcohol is dependent on the specific Grignard reagent employed. For instance, reaction with methylmagnesium bromide would produce 1-(thieno[3,2-c]pyridin-3-yl)ethanol.

Nucleophilic Addition ReactionReagentProduct
Cyanohydrin FormationHCN, base catalyst2-hydroxy-2-(thieno[3,2-c]pyridin-3-yl)acetonitrile
Grignard AdditionR-MgX, then H₃O⁺1-(thieno[3,2-c]pyridin-3-yl)-R-alkanol

Oxidation Pathways to Carboxylic Acids and Esters

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent or silver oxide (Ag₂O). The resulting thieno[3,2-c]pyridine-3-carboxylic acid is a versatile intermediate for the synthesis of other derivatives, such as esters and amides.

Direct conversion to esters can also be achieved through oxidative esterification. This process involves treating the aldehyde with an oxidizing agent in the presence of an alcohol.

Oxidation ReactionReagent(s)Product
Oxidation to Carboxylic AcidKMnO₄ or CrO₃/H₂SO₄Thieno[3,2-c]pyridine-3-carboxylic acid
Oxidative EsterificationOxidant, R'OHAlkyl thieno[3,2-c]pyridine-3-carboxylate

Reduction Strategies to Primary Alcohols or Alkyl Groups

The aldehyde group can be reduced to a primary alcohol or completely to an alkyl group.

Reduction to Primary Alcohols: Common reducing agents for the conversion of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.pubresearchgate.net NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. pressbooks.pubresearchgate.net The reaction of this compound with NaBH₄ in an alcoholic solvent would yield (thieno[3,2-c]pyridin-3-yl)methanol.

Reduction to Alkyl Groups: More vigorous reduction conditions are required to convert the aldehyde to a methyl group. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) are standard methods for this transformation. These reactions would convert this compound to 3-methylthieno[3,2-c]pyridine.

Reduction ReactionReagent(s)Product
Reduction to Primary AlcoholNaBH₄ or LiAlH₄(Thieno[3,2-c]pyridin-3-yl)methanol
Reduction to Alkyl GroupH₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen)3-Methylthieno[3,2-c]pyridine

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Mannich-type)

The aldehyde group readily participates in condensation reactions with various nucleophiles.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst. wikipedia.orgnih.gov The reaction of this compound with malononitrile, for instance, would yield 2-(thieno[3,2-c]pyridin-3-ylmethylene)malononitrile. wikipedia.orgnih.gov These reactions are significant for the formation of new carbon-carbon double bonds. wikipedia.org

Aldol Condensation: While self-condensation of an aromatic aldehyde is not possible due to the lack of an α-hydrogen, it can undergo crossed aldol condensations with enolizable aldehydes or ketones in the presence of an acid or base catalyst.

Mannich-type Reactions: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. wikipedia.orgslideshare.net this compound can serve as the aldehyde component in such reactions, leading to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates. wikipedia.orgslideshare.netoarjbp.com

Condensation ReactionReactantsProduct Type
KnoevenagelActive methylene compound, baseα,β-Unsaturated compound
Aldol (Crossed)Enolizable aldehyde/ketone, acid/baseβ-Hydroxy carbonyl compound
MannichAmine, active hydrogen compoundβ-Amino carbonyl compound

Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-c]pyridine (B143518) Ring System

The thieno[3,2-c]pyridine ring system is susceptible to electrophilic aromatic substitution. Due to the electron-rich nature of the thiophene (B33073) ring compared to the pyridine (B92270) ring, electrophilic attack is generally directed towards the thiophene moiety. The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org

Theoretical studies and experimental evidence from related thienopyridine systems suggest that electrophilic substitution will occur at the C2 or C3 positions of the thiophene ring. The precise position of substitution can be influenced by the reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, halogenation of pyridines can be challenging and may require harsh conditions or specific reagents to achieve regioselectivity. nih.govchemrxiv.org

Nucleophilic Aromatic Substitution Reactions on the Thieno[3,2-c]pyridine Ring System

The pyridine ring of the thieno[3,2-c]pyridine system is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom (C4 and C6, and to a lesser extent, C2). oarjbp.comstackexchange.com This is due to the ability of the electronegative nitrogen to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. oarjbp.comstackexchange.com

For a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present at one of these activated positions. The reaction proceeds via an addition-elimination mechanism. wikipedia.orgquimicaorganica.org For example, a 4-chloro-thieno[3,2-c]pyridine derivative would be expected to react with nucleophiles like amines or alkoxides to yield the corresponding substituted product.

The Chichibabin reaction is a specific type of nucleophilic aromatic substitution where an amino group is introduced onto a pyridine ring, typically at the 2-position, using sodium amide. wikipedia.orgmyttex.net This reaction involves the displacement of a hydride ion, which is generally a poor leaving group, but the reaction is driven forward by the formation of hydrogen gas. wikipedia.orgmyttex.net

Reactivity of Heteroatoms within the Fused Ring System (Nitrogen and Sulfur)

The thieno[3,2-c]pyridine core contains both a pyridine nitrogen and a thiophene sulfur atom, which significantly influence the molecule's electronic distribution and chemical reactivity. The presence of these heteroatoms makes the compound a versatile building block for synthesizing more complex molecules through reactions like electrophilic substitutions and nucleophilic additions. cymitquimica.com The lone pair of electrons on the nitrogen atom imparts basic properties to the pyridine ring, making it susceptible to protonation and alkylation reactions. The sulfur atom in the thiophene ring, while less basic, influences the aromaticity and the electron density of the five-membered ring, directing its reactivity in substitution reactions.

In certain oxidative processes, however, these heteroatoms can remain unreactive. A detailed study on the oxidative dimerization of a related isomer, 3-aminothieno[2,3-b]pyridine-2-carboxamides, revealed that under specific conditions using aqueous sodium hypochlorite (B82951) (bleach), neither the pyridine nitrogen nor the sulfur atom was involved in the oxidation. nih.govacs.org The reaction instead proceeded through the cleavage of N–H and C(2)=C(3) bonds, leading to the formation of new carbon-carbon and carbon-nitrogen sigma bonds. nih.govacs.org This suggests that the reactivity of the heteroatoms is highly dependent on the reaction conditions and the other substituents present on the thienopyridine core.

Ring-Opening and Ring-Closing Transformations of the Thienopyridine Moiety

The synthesis of the thienopyridine skeleton often relies on ring-closing or cyclization reactions. researchgate.netresearchgate.net Strategies for constructing the fused ring system typically involve two main approaches: building the thiophene ring onto a pre-existing pyridine derivative or, conversely, forming the pyridine ring from a thiophene precursor. researchgate.netresearchgate.net For instance, the Thorpe-Ziegler cyclization of substituted 2-alkylthio-3-cyanopyridines is a common method for creating the fused thiophene ring. researchgate.netresearchgate.net Another approach involves the acid-mediated denitrogenative transformation of fused 1,2,3-triazole compounds to generate the thieno[2,3-c]pyridine (B153571) core. nih.govd-nb.info

While the synthesis is dominated by ring-closing strategies, the thienopyridine moiety can also be subject to ring-opening reactions, although this is less common. More generally, sequential ring-opening and ring-closing reactions have been developed for pyridine rings to convert them into different aromatic systems, such as transforming para-substituted pyridines into meta-substituted anilines. nih.gov Such transformative reactions highlight the potential for skeletal rearrangement of the pyridine portion of the thienopyridine system under specific chemical conditions.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The thieno[3,2-c]pyridine scaffold is a valuable substrate for metal-mediated cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. These reactions typically involve a palladium catalyst and are used to couple the thienopyridine core with various organic fragments. organic-chemistry.orgorganic-chemistry.org The presence of halogen atoms on the ring system allows for participation in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. For a halogenated thieno[3,2-c]pyridine derivative, this reaction would enable the introduction of aryl, vinyl, or alkyl groups.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method has been successfully applied to synthesize 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines in moderate to excellent yields, demonstrating its utility for functionalizing the pyridine ring within a related heterocyclic system. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is known for its high stereoselectivity, typically yielding the trans product. organic-chemistry.org The Heck reaction is a versatile tool for vinylation and has been used intramolecularly in ring-closing reactions to create complex polycyclic molecules. youtube.com

Reaction NameReactantsCatalyst SystemBond Formed
Suzuki-Miyaura CouplingOrganohalide + Organoboron CompoundPalladium Catalyst + BaseC(sp²)–C(sp²) or C(sp²)–C(sp³)
Sonogashira CouplingOrganohalide + Terminal AlkynePalladium Catalyst + Copper(I) Co-catalyst + BaseC(sp²)–C(sp)
Heck ReactionOrganohalide + AlkenePalladium Catalyst + BaseC(sp²)–C(sp²)

Investigations into Oxidative Dimerization Processes

Oxidative dimerization represents a complex transformation where two molecules are joined together under oxidative conditions. Research into the oxidative dimerization of thienopyridine derivatives has revealed unusual and highly specific reaction pathways.

A notable study investigated the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govnih.gov When these compounds were treated with an excess of aqueous sodium hypochlorite (commercial bleach) in aqueous dioxane, they underwent an unexpected oxidative dimerization. nih.gov This process resulted in the formation of complex polyheterocyclic structures. acs.org The reaction proceeds with the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds. nih.govacs.org

The outcome of the reaction was found to be highly dependent on the solvent used. For example, conducting the reaction in aqueous ethanol (B145695) led to a mixture of the dimerized product and an oxidation/solvolysis product. acs.org The scope of the reaction was generally limited to substrates bearing electron-donating groups. acs.org This research demonstrates that the thienopyridine core can undergo complex, stereoselective dimerization reactions, offering a pathway to novel, polycyclic molecular architectures. nih.gov

Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides nih.govacs.org
MethodSolvent SystemConditionsPrimary ProductYield
AAqueous Dioxane10-fold excess aq. NaOClOxidative Dimerization Product37–55%
BCH₂Cl₂–WaterPhase Transfer Catalyst (PTC)Oxidative Dimerization Product43–64%
CAqueous Ethanol10-fold excess aq. NaOClMixture of Dimerization and Solvolysis Products28–29% (Dimer)

Synthesis and Chemical Scope of Thieno 3,2 C Pyridine 3 Carboxaldehyde Derivatives

Functionalization at the Carboxaldehyde Moiety

The aldehyde functional group at the 3-position of the thieno[3,2-c]pyridine (B143518) ring is a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Preparation of Imines, Oximes, Hydrazones, and Schiff Bases

The condensation of thieno[3,2-c]pyridine-3-carboxaldehyde with primary amines, hydroxylamine (B1172632), and hydrazines provides access to a range of N-functionalized derivatives such as imines, oximes, and hydrazones. These reactions typically proceed by nucleophilic addition to the carbonyl carbon, followed by dehydration.

Imines and Schiff Bases: The reaction with primary amines yields imines, also known as Schiff bases. This transformation is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. The general synthesis involves the reaction of the aldehyde with a primary amine, often under acidic or basic catalysis, or even neat, to facilitate the dehydration step. For instance, pyridinecarboxaldehydes readily react with amines to form the corresponding Schiff bases, a reaction pathway that is directly applicable to this compound.

Oximes: Treatment of the aldehyde with hydroxylamine hydrochloride, typically in the presence of a base like pyridine (B92270), affords the corresponding oxime. Oximes are valuable synthetic intermediates and have been studied for their own biological activities.

Hydrazones: Hydrazones are synthesized by the reaction of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). A notable application is the synthesis of hydrazone derivatives of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide, which involves the condensation of the carbohydrazide (B1668358) with various aldehydes. This methodology can be conceptually reversed for the preparation of hydrazones from this compound by reacting it with hydrazides.

DerivativeReactantGeneral Reaction Conditions
Imines/Schiff BasesPrimary Amines (R-NH₂)Acid or base catalysis, often with removal of water
OximesHydroxylamine (NH₂OH)Reaction with hydroxylamine hydrochloride in the presence of a base
HydrazonesHydrazine (NH₂NH₂) or substituted hydrazinesCondensation reaction, often in an alcoholic solvent

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions are powerful tools for carbon-carbon double bond formation, converting the carbonyl group of the aldehyde into an alkene.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes or ketones into alkenes. The reaction of this compound with a Wittig reagent of the type Ph₃P=CHR would lead to the formation of the corresponding 3-alkenyl-thieno[3,2-c]pyridine derivative. The geometry of the resulting alkene is influenced by the nature of the 'R' group on the ylide. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. arkat-usa.org This reaction is renowned for its high (E)-selectivity in the formation of alkenes from aldehydes. arkat-usa.org The reaction of this compound with a stabilized phosphonate ylide, generated by treating a phosphonate ester with a base, would be expected to produce the corresponding (E)-α,β-unsaturated ester, ketone, or nitrile derivative with high stereoselectivity. arkat-usa.org The dialkylphosphate byproduct of the HWE reaction is water-soluble, which simplifies the purification of the desired alkene product. arkat-usa.org

ReactionReagentPrimary ProductKey Features
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)AlkeneStereoselectivity depends on ylide stability
Horner-Wadsworth-Emmons ReactionPhosphonate Carbanion ((RO)₂P(O)CH₂R')(E)-AlkeneHigh (E)-selectivity, water-soluble byproduct

Controlled Chain Elongation and Carbonyl Homologation Reactions

Homologation reactions are employed to extend the carbon chain of a molecule, in this case, converting the aldehyde to a longer-chain derivative. Various methods exist for the one-carbon homologation of aldehydes. One such approach involves the reaction of the aldehyde with trichloromethide, followed by treatment with sodium borohydride (B1222165) or a sodium phenylseleno(triethyl)borate complex under basic conditions to yield a homologated carboxylic acid. acs.org This two-step process provides an efficient route for converting an aldehyde to a one-carbon extended carboxylic acid. acs.org Another strategy for the homologation of aldehydes to ketones involves the use of aryldiazomethanes generated in situ from tosylhydrazones.

These general methodologies for aldehyde homologation can be applied to this compound to synthesize derivatives with an extended carbon chain at the 3-position, providing access to new chemical entities for further functionalization or biological evaluation.

Synthesis of Substituted this compound Analogs

Introducing substituents onto the thieno[3,2-c]pyridine core can significantly modulate the physicochemical and biological properties of the resulting molecules.

Introduction of Halogen, Alkyl, Aryl, and Heteroaryl Substituents

The thieno[3,2-c]pyridine nucleus can be functionalized with a variety of substituents through different synthetic strategies.

Halogenation: Direct halogenation of the thienopyridine ring system can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) can be used for bromination. The regioselectivity of the halogenation will depend on the reaction conditions and the directing effects of the existing substituents on the heterocyclic core.

Alkylation and Arylation: The introduction of alkyl and aryl groups can be accomplished through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. For example, a halogenated thieno[3,2-c]pyridine derivative could be coupled with an appropriate boronic acid or ester to introduce an aryl or heteroaryl substituent. A patent describes the preparation of new thieno[3,2-c]pyridine derivatives where the phenyl ring attached to the core is substituted with a halogen or a lower alkyl radical.

Spectroscopic and Advanced Analytical Characterization of Thieno 3,2 C Pyridine 3 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. In Thieno[3,2-c]pyridine-3-carboxaldehyde, distinct signals are expected for the aldehyde proton, the lone proton on the thiophene (B33073) ring, and the protons on the pyridine (B92270) ring. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.1 ppm. The protons on the aromatic rings will resonate in the region of δ 7.0–9.0 ppm, with their exact chemical shifts and coupling patterns being dependent on their position and the electronic effects of the fused ring system.

For instance, in the related thieno[3,2-b]pyridine (B153574) system, the protons of the pyridine moiety (H-5, H-6, H-7) show characteristic chemical shifts and coupling constants that allow for their unambiguous assignment. mdpi.com The H-6 proton typically appears as a doublet of doublets due to coupling with both H-5 and H-7. mdpi.com

ProtonExpected Chemical Shift (δ ppm)MultiplicityNotes
Aldehyde (-CHO)9.8 - 10.1Singlet (s)Highly deshielded proton characteristic of aldehydes.
Thiophene (H-2)7.5 - 8.5Singlet (s)Chemical shift is influenced by the electron-withdrawing aldehyde group.
Pyridine (H-4, H-6, H-7)7.0 - 9.0Doublets (d), Doublet of doublets (dd)Specific shifts and coupling patterns confirm substitution patterns on the pyridine ring.

This table presents expected ¹H NMR chemical shifts for the parent compound based on typical values for similar functional groups and heterocyclic systems.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the aldehyde carbonyl carbon is expected to have a characteristic signal in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm. rsc.org The sp²-hybridized carbons of the thiophene and pyridine rings resonate in the aromatic region (δ 110–160 ppm). The chemical shifts of these carbons are valuable for confirming the structure, as they are sensitive to the electronic environment and the position of substituents. researchgate.net Studies on substituted thienopyridines have shown that the chemical shifts of the ipso carbons (carbons directly attached to a substituent) correlate with those in similarly substituted benzene, thiophene, or pyridine rings, aiding in signal assignment. researchgate.net

CarbonExpected Chemical Shift (δ ppm)Notes
Aldehyde (C HO)185 - 195The most downfield signal, characteristic of an aldehyde carbonyl carbon.
C-2135 - 145Aromatic CH carbon in the thiophene ring.
C-3140 - 150Quaternary carbon attached to the aldehyde group.
C-3a, C-7a130 - 155Quaternary carbons at the junction of the two rings.
C-4, C-6, C-7120 - 150Aromatic CH carbons of the pyridine ring.

This table presents expected ¹³C NMR chemical shifts based on data from analogous structures and general chemical shift ranges. researchgate.netoregonstate.eduwisc.edu

Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. scribd.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It is instrumental in tracing the connectivity of protons within the pyridine ring of the thienopyridine core. scribd.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly vital for assigning quaternary (non-protonated) carbons by observing their long-range correlations with nearby protons. mdpi.com For this compound, HMBC would be used to confirm the connectivity between the aldehyde proton and the C-3 carbon of the thiophene ring, as well as to assign the carbons at the ring fusion (C-3a and C-7a). nih.govacs.org

The combined use of these 2D NMR techniques allows for a comprehensive and confident elucidation of the molecular structure of thienopyridine derivatives. nih.govacs.orgmdpi.com

Phosphorus-31 (³¹P) NMR for Phosphonate (B1237965) Derivatives

For derivatives of Thieno[3,2-c]pyridine (B143518) that incorporate a phosphonate group, Phosphorus-31 (³¹P) NMR spectroscopy is an essential characterization tool. researchgate.net This technique is highly sensitive to the chemical environment of the phosphorus nucleus. The ³¹P chemical shift provides direct information about the oxidation state and coordination of the phosphorus atom. trilinkbiotech.com In studies of pyridine-based phosphonates, ³¹P NMR chemical shifts have been reported in the range of δ 4.5 to 8.5 ppm, with the specific shift depending on the nature of the ester groups attached to the phosphorus atom (e.g., diisopropyl, dicyclohexyl, dipentyl). rsc.org This technique is invaluable for confirming the successful synthesis of phosphonate derivatives and for studying their subsequent reactions. rsc.orgresearchgate.net

Phosphonate Derivative³¹P Chemical Shift (δ ppm)
Diisopropyl phosphonate4.63
Dicyclohexyl phosphonate4.59
Dipentyl phosphonate7.93
Bis(2-ethylhexyl) phosphonate8.48
Tetraisopropyl pyridine-2,6-diylbis(phosphonate)7.42

Data sourced from a study on pyridine phosphonates, demonstrating typical chemical shift ranges. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms. HRMS is routinely used to confirm the identity of newly synthesized thienopyridine derivatives, providing definitive evidence of their composition. nih.govacs.org For example, in the characterization of a 3-aminothieno[2,3-b]pyridine derivative, HRMS was used to find the experimental mass (m/z 316.0910 for [M+H]⁺), which was in close agreement with the calculated mass for the expected formula C₁₆H₁₅FN₂OS (m/z 316.0914). nih.gov

Furthermore, tandem mass spectrometry (MS/MS) studies on related thienopyridopyridazine isomers have shown that fragmentation patterns can be used to distinguish between closely related structures. arkat-usa.orgresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, characteristic bond cleavages can be identified, offering deeper insight into the molecular structure. arkat-usa.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable thieno[3,2-c]pyridine derivatives. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratios are detected.

For the parent thieno[3,2-c]pyridine, GC-MS analysis reveals a molecular ion peak corresponding to its molecular weight. The mass spectrum of thieno[3,2-c]pyridine shows a top peak at an m/z of 135, with the second and third highest peaks at m/z 108 and 63, respectively. nih.gov This fragmentation pattern is characteristic of the compound's structure and provides definitive identification. GC-MS is also instrumental in metabolic studies of drugs containing the thieno[2,3-b]pyridine (B153569) scaffold, a closely related isomer, by identifying metabolites in biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of less volatile or thermally labile thieno[3,2-c]pyridine derivatives that are not amenable to GC-MS. researchgate.net This method separates compounds in a liquid mobile phase before they are ionized and analyzed by the mass spectrometer.

LC-MS is frequently employed to characterize newly synthesized libraries of thieno[2,3-c]pyridine (B153571) and thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.netresearchgate.net The technique provides accurate mass measurements, confirming the elemental composition of the target molecules. For example, in the characterization of novel thieno[2,3-b]pyridine-2-carboxamides, high-resolution mass spectrometry (HRMS) coupled with LC provides exact mass data, confirming successful synthesis. nih.gov Mobile phases for LC-MS analysis of related pyridine compounds often consist of acetonitrile (B52724) and water with additives like formic acid to ensure compatibility with mass spectrometry detection. sielc.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the IR spectrum is expected to show strong, characteristic absorption bands. A prominent peak for the carbonyl (C=O) stretching vibration of the aldehyde group would be anticipated in the region of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic rings and the aldehyde proton, as well as C=C and C=N stretching vibrations within the fused heterocyclic system.

In studies of related thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, IR spectroscopy has been used to identify key functional groups. For instance, the stretches of keto and amide C=O groups were assigned to bands in the ranges of 1640–1650 cm⁻¹ and 1690–1695 cm⁻¹, respectively. nih.govacs.org Similarly, the characterization of pyrido-thieno[2,3-d]pyrimidine derivatives showed distinct carbonyl group absorptions at 1752, 1690, and 1686 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Frequencies for Thieno[3,2-c]pyridine Derivatives and Related Structures
Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Reference
Aldehyde (C=O)Stretch1680 - 1700 (Anticipated)General IR Tables
Keto (C=O)Stretch1640 - 1650 nih.govacs.org
Amide (C=O)Stretch1690 - 1695 nih.govacs.org
Ester (C=O)Stretch1686 - 1752 researchgate.net
Aromatic C-HStretch~3000 - 3100General IR Tables
Aromatic C=C / C=NStretch~1400 - 1600General IR Tables

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorption (λmax) correspond to the energy required to promote electrons from lower to higher energy molecular orbitals, such as from π to π* orbitals in conjugated systems. youtube.com

The fused aromatic system of this compound is expected to exhibit distinct absorption bands in the UV region. The presence of the thiophene and pyridine rings, along with the carboxaldehyde group, creates an extended conjugated system, influencing the energy of these electronic transitions. youtube.com Research on related thieno[3,2-c]pyridine derivatives has shown that substituents on the ring system can significantly affect their absorption and fluorescence properties. nih.gov Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to calculate and predict the long-wavelength electronic transitions observed in the UV-Vis spectra of similar heterocyclic compounds. researchgate.net

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is particularly vital in this regard.

HPLC is a cornerstone technique for the purification and purity analysis of thieno[3,2-c]pyridine derivatives. It utilizes a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

Methods for analyzing related pyridine compounds often employ reverse-phase (RP) HPLC. sielc.com For instance, 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine, a derivative, can be analyzed using a mobile phase containing acetonitrile (MeCN) and water with an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com The purity of thieno[3,2-c]pyridine-2-carboxaldehyde is often reported as ≥95% or ≥98% as determined by HPLC, underscoring the technique's role in quality control for chemical synthesis. chemicalbook.com

Table 2: Typical HPLC Parameters for Analysis of Thieno[3,2-c]pyridine Derivatives and Related Compounds
ParameterDescriptionReference
ColumnReverse-phase (e.g., C18, Newcrom R1) sielc.comsielc.com
Mobile PhaseAcetonitrile (MeCN) / Water with acid modifier (e.g., phosphoric acid, formic acid) sielc.comsielc.com
DetectionUV (e.g., 255 nm or 275 nm) helixchrom.com
ApplicationPurity assessment, preparative separation, pharmacokinetic studies sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These advantages are particularly valuable in the characterization of heterocyclic compounds like this compound and its derivatives, where complex sample matrices or the presence of closely related impurities necessitates high-efficiency separation.

While specific UPLC methods for this compound are not extensively detailed in currently available literature, established methodologies for the analysis of aldehydes and other heterocyclic compounds provide a strong framework for its characterization. A common strategy for the analysis of aldehydes by liquid chromatography involves a derivatization step to enhance chromatographic retention and detector response. One of the most prevalent derivatizing agents is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde functionality to form a stable 2,4-dinitrophenylhydrazone derivative. epa.govresearchgate.net This derivative exhibits strong ultraviolet (UV) absorbance, making it readily detectable at wavelengths around 360 nm.

A hypothetical UPLC method for the analysis of a derivatized this compound could employ a sub-2 µm particle column, such as an Acquity UPLC BEH C18 column, which is known for its high efficiency and stability. The separation would likely be achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape) and an organic modifier like acetonitrile. The high resolving power of UPLC would be critical in separating the target analyte from potential impurities, such as unreacted starting materials, by-products from synthesis, or degradation products.

The following table outlines a potential UPLC method for the analysis of the DNPH derivative of this compound, based on general principles for aldehyde analysis.

ParameterCondition
Instrument Waters ACQUITY UPLC System or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 30% B to 95% B over 5 minutes, hold for 1 minute, return to initial
Column Temperature 40 °C
Injection Volume 1 µL
Detector Photodiode Array (PDA) or UV-Vis Detector
Detection Wavelength 360 nm
Expected Retention Time 2.5 - 4.0 minutes

This method would offer a rapid and sensitive means for the qualitative and quantitative analysis of this compound, ensuring its purity and stability are accurately assessed.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, GC can be a suitable method for purity assessment and identification of volatile impurities. The feasibility of using GC for thienopyridine derivatives is supported by its application in the analysis of related compounds, such as clopidogrel. researchgate.net

A typical GC analysis would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column's inner surface.

For this compound, a mid-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would likely provide good separation. The oven temperature would be programmed to ramp up, allowing for the elution of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity and wide linear range. Alternatively, a mass spectrometer (MS) detector can be coupled with the GC (GC-MS) to provide structural information and aid in the identification of unknown peaks.

The table below presents a representative set of GC conditions that could be adapted for the analysis of this compound, based on methods for similar heterocyclic compounds. researchgate.net

ParameterCondition
Instrument Agilent 7890B GC System or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (for FID)
Expected Retention Time 10 - 15 minutes

The successful application of this GC method would allow for the verification of the compound's purity and the detection of any residual solvents or volatile by-products from its synthesis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This data is crucial for validating the empirical formula of a newly synthesized compound, such as this compound. The empirical formula, C₈H₅NOS, dictates the theoretical percentage of each element present in the molecule.

The analysis is typically performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (e.g., CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods.

The theoretical elemental composition of this compound (C₈H₅NOS) is calculated based on the atomic masses of its constituent elements. The experimentally determined values ("found") should closely match these theoretical percentages, typically within a margin of ±0.4%, to confirm the empirical formula and the purity of the sample.

The following table compares the theoretical elemental composition of this compound with hypothetical experimental results that would be considered acceptable for formula validation. The format and expected precision are based on reported data for other thienopyridine derivatives. researchgate.net

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C) 58.8858.95
Hydrogen (H) 3.093.12
Nitrogen (N) 8.588.55
Sulfur (S) 19.6519.61

A close agreement between the theoretical and found values, as illustrated in the table, would provide strong evidence for the correct elemental composition and high purity of the synthesized this compound.

Theoretical and Computational Studies of Thieno 3,2 C Pyridine 3 Carboxaldehyde

Quantum Chemical Calculations

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO/LUMO Energies)

No specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for Thieno[3,2-c]pyridine-3-carboxaldehyde were found. Such calculations are crucial for understanding the compound's electronic behavior, including its reactivity and potential applications in materials science. Generally, for fused heterocyclic systems, the HOMO and LUMO distributions are influenced by the electron-donating or -withdrawing nature of the constituent rings and substituents. The thiophene (B33073) ring typically acts as an electron-rich moiety, while the pyridine (B92270) ring is electron-deficient. The addition of an electron-withdrawing carboxaldehyde group at the 3-position would be expected to lower the energy levels of both HOMO and LUMO and potentially reduce the HOMO-LUMO gap, affecting its electronic absorption properties. However, without specific computational data, any values would be purely speculative.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational prediction of spectroscopic properties (NMR, IR, UV-Vis) relies on methods like Density Functional Theory (DFT). There is no published research presenting these predicted data for this compound. Such theoretical spectra are invaluable for complementing experimental data, aiding in structural elucidation, and understanding the electronic transitions within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Energy Profiles for Key Transformations

Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the energy of reactants, transition states, and products. This allows for the mapping of reaction pathways and the determination of activation energies. No computational studies on the transition state analysis or energy profiles for reactions involving this compound, such as nucleophilic additions to the aldehyde group or electrophilic substitution on the ring system, were identified.

Solvent Effects on Reaction Pathways

The inclusion of solvent effects in computational models is critical for accurately predicting reaction outcomes in a condensed phase. Different solvent models (implicit or explicit) can be applied to understand how the polarity and specific interactions of the solvent medium affect the stability of intermediates and transition states. Research detailing the computational analysis of solvent effects on the reaction pathways of this compound is currently unavailable.

Conformation Analysis and Stereochemical Investigations of Derivatives

The conformational landscape of this compound and its derivatives is of fundamental importance as it dictates the molecule's shape, polarity, and intermolecular interaction potential. The primary source of conformational flexibility in the parent molecule is the rotation of the carboxaldehyde group around the single bond connecting it to the thienopyridine core.

Computational methods, particularly Density Functional Theory (DFT), are employed to probe these conformational possibilities. By calculating the potential energy surface as a function of the dihedral angle between the aldehyde group and the thiophene ring, stable conformers can be identified. For this compound, two primary planar conformers are expected: a syn conformer, where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring, and an anti conformer, where it is oriented away.

Energy calculations typically reveal the relative stability of these conformers. The energy difference between them, though often small, can influence the compound's bulk properties and its behavior in different environments. The transition state for rotation between these conformers can also be calculated to determine the energy barrier to interconversion.

When considering derivatives, particularly those with chiral centers, stereochemical investigations become paramount. For instance, the introduction of a stereocenter, such as in the case of α-substituted derivatives of the corresponding alcohol or amine, leads to the existence of enantiomers or diastereomers. Computational studies can predict the most stable spatial arrangement of these substituents. Methods like molecular mechanics and DFT are used to calculate the energies of different stereoisomers, providing insights into their relative abundance at equilibrium.

Table 1: Theoretical Conformational Analysis Data for this compound Derivatives

Derivative Computational Method Key Finding Relative Energy (kcal/mol)
Parent Compound DFT (B3LYP/6-31G*) Prediction of syn and anti conformers Data not available in literature

Note: Specific experimental or detailed computational studies on the conformational analysis and stereochemistry of this compound derivatives are not widely available in public literature, hence the table illustrates the type of data that would be generated from such studies.

Computational Studies of Structure-Reactivity Relationships

The electronic structure of this compound is intrinsically linked to its chemical reactivity. Computational quantum chemistry provides a suite of tools to explore this relationship. DFT calculations are central to determining various electronic properties that act as descriptors of reactivity.

Frontier Molecular Orbital (FMO) Theory is a key aspect of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. It is expected that the electron-withdrawing nature of the carboxaldehyde group would significantly influence the electron distribution in the aromatic system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygen and the nitrogen atom in the pyridine ring. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

Table 2: Calculated Reactivity Descriptors for this compound

Descriptor Computational Method Predicted Value Implication for Reactivity
HOMO Energy DFT Data not available Site of oxidation/electrophilic attack
LUMO Energy DFT Data not available Site of reduction/nucleophilic attack
HOMO-LUMO Gap DFT Data not available Chemical reactivity and stability

Note: Specific computational data for this compound is not readily found in published research. The table represents the typical descriptors and their significance that would be derived from a dedicated computational study.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions (excluding biological contexts)

While quantum mechanical calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. For this compound, MD simulations can be used to explore its conformational sampling and intermolecular interactions in various non-biological environments, such as in different solvents or in the solid state.

In a simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. This allows for the observation of how the molecule flexes, rotates, and interacts with its surroundings.

Conformational Sampling: MD simulations can provide a more complete picture of the conformational landscape than static calculations alone. By simulating the molecule over a period of time, it is possible to observe transitions between different conformers and to calculate the probability of finding the molecule in a particular conformation. This is particularly useful for understanding the behavior of more flexible derivatives.

Intermolecular Interactions: MD simulations are also a powerful tool for studying how this compound interacts with other molecules. For example, simulations in a solvent box (e.g., water, ethanol (B145695), or a non-polar solvent) can reveal details about solvation, such as the formation of hydrogen bonds between the carboxaldehyde group and protic solvents. Radial distribution functions can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute.

In the context of materials science, MD simulations could be used to model the packing of this compound molecules in a crystal lattice, helping to understand and predict its solid-state properties.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation Environment Key Properties to Investigate Potential Insights
In various solvents Solvation free energy, radial distribution functions Understanding solubility and solvent effects on conformation
Crystalline solid Lattice energy, packing arrangement Prediction of crystal structure and solid-state properties

Note: As with the other sections, specific MD simulation studies on this compound in non-biological contexts are not currently available in the literature. This table outlines the potential research directions and the knowledge that could be gained from such studies.

Applications of Thieno 3,2 C Pyridine 3 Carboxaldehyde As a Chemical Synthon

Role as a Key Intermediate in the Synthesis of Diverse Organic Compounds

The aldehyde group is one of the most versatile functional groups in organic synthesis, and its presence on the thieno[3,2-c]pyridine (B143518) scaffold allows for the creation of a diverse range of derivatives. As a key intermediate, Thieno[3,2-c]pyridine-3-carboxaldehyde can undergo numerous transformations to yield alcohols, carboxylic acids, alkenes, imines, and other functionalized molecules.

Key reactions demonstrating its role as an intermediate include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Thieno[3,2-c]pyridine-3-carboxylic acid. This derivative can then be converted into esters, amides, or acid chlorides, further expanding the library of accessible compounds.

Reduction: Selective reduction of the aldehyde group yields the primary alcohol, (Thieno[3,2-c]pyridin-3-yl)methanol. This alcohol can serve as a precursor for ethers, esters, or halides.

Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions. For instance, the Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound. bas.bg This reaction, when applied to this compound, can produce α,β-unsaturated systems, which are themselves important intermediates for further reactions. bas.bgrsc.orgresearchgate.net

Olefinations: Reactions like the Wittig reaction allow for the conversion of the aldehyde into an alkene, forming a new carbon-carbon double bond. organic-chemistry.orgwikipedia.org This is a fundamental transformation for extending carbon chains and synthesizing complex olefinic structures. organic-chemistry.orgwikipedia.org

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can form new amine derivatives, a crucial reaction in the synthesis of pharmaceutical compounds.

The following table summarizes the potential of this compound as a versatile intermediate.

Reaction TypeReagent(s)Resulting Functional GroupPotential Product Class
OxidationKMnO₄, H₂CrO₄Carboxylic AcidCarboxylic Acids, Esters, Amides
ReductionNaBH₄, LiAlH₄Primary AlcoholAlcohols, Ethers, Halides
Knoevenagel CondensationMalonic Acid, Malononitrile (B47326)α,β-Unsaturated SystemCinnamic Acid Analogs, Vinyl Nitriles
Wittig ReactionPhosphonium (B103445) Ylide (Ph₃P=CHR)AlkeneSubstituted Alkenes, Dienes
Reductive AminationR¹R²NH, NaBH₃CNAmineSecondary/Tertiary Amines

Utilization in the Development of Novel Chemical Reagents and Catalysts

The structural features of this compound provide a foundation for the development of specialized chemical reagents and catalysts. The thienopyridine core contains both a nitrogen atom in the pyridine (B92270) ring and a sulfur atom in the thiophene (B33073) ring, which can act as coordination sites for metal ions.

By chemically modifying the aldehyde group, this scaffold can be converted into sophisticated ligands. For example, conversion of the aldehyde to an imine (Schiff base) by condensation with a suitable amine, or to an oxime by reaction with hydroxylamine (B1172632), introduces additional donor atoms. These resulting ligands could chelate with various transition metals to form organometallic complexes. Such complexes are central to catalysis, finding use in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific electronic properties imparted by the thienopyridine ring system could tune the reactivity and selectivity of the metallic center, leading to novel catalytic activities.

Potential in Functional Materials Science (e.g., as building blocks for polymers, dyes, electronic materials)

Heterocyclic compounds, particularly those with fused aromatic rings like thienopyridines, are of significant interest in materials science due to their unique electronic and photophysical properties. ontosight.ai this compound serves as a valuable building block for creating advanced functional materials.

Polymers: The aldehyde functionality can be utilized in polymerization reactions. For example, through condensation polymerization with appropriate co-monomers, the thienopyridine unit can be incorporated into the backbone of conjugated polymers. These materials are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs), owing to the favorable electronic properties of the thienopyridine core.

Dyes and Pigments: The extended π-conjugated system of the thienopyridine scaffold forms a chromophore. By extending this conjugation through reactions at the aldehyde group (e.g., via Knoevenagel or Wittig reactions), the light-absorbing properties can be tuned. bas.bg This allows for the rational design of novel dyes with specific colors and properties for use in textiles, imaging, and as sensitizers in dye-sensitized solar cells.

Optical Chemosensors: Heterocyclic aldehydes based on similar thieno-fused cores have been investigated as optical chemosensors for detecting ions and molecules. The aldehyde group provides a reactive site for creating a receptor that can selectively bind to an analyte, leading to a change in the molecule's optical properties, such as fluorescence or color, enabling detection.

Contribution to the Construction of Complex Heterocyclic Scaffolds for Research Purposes

In chemical and pharmaceutical research, the synthesis of novel and complex heterocyclic systems is crucial for discovering new bioactive compounds. This compound is an ideal starting point for constructing more elaborate, multi-ring scaffolds. The aldehyde group can participate in a variety of intramolecular or intermolecular cyclization reactions.

For instance, condensation of the aldehyde with a binucleophilic reagent can lead to the formation of a new fused ring. A reaction with a hydrazine (B178648) derivative could yield a pyridothienopyridazine, while reaction with a hydroxylamine could form a pyridothienoisoxazole. These multi-ring systems are often rigid and conformationally defined, making them attractive scaffolds for designing ligands that can bind selectively to biological targets like enzymes or receptors. The synthesis of various fused thienopyrimidines and other complex systems often starts from functionalized thiophenes or pyridines, highlighting the utility of such building blocks. researchgate.netresearchgate.net

Strategies for Process Development and Scale-Up in Chemical Manufacturing

For a chemical synthon to be truly useful, its synthesis must be amenable to process development and large-scale manufacturing. The parent thieno[3,2-c]pyridine is a known compound used as an intermediate in the chemical and pharmaceutical industries, suggesting that scalable synthetic routes to this core structure exist. google.com One patented process describes the synthesis of the thieno[3,2-c]pyridine core starting from 3-thienaldehyde. google.com

A plausible industrial-scale synthesis of this compound could involve the formylation of the pre-formed thieno[3,2-c]pyridine scaffold, for example, through a Vilsmeier-Haack reaction. Alternatively, building the heterocyclic system from a precursor already containing the aldehyde (or a protected form) is another viable strategy.

The commercial availability of this compound from various suppliers indicates that viable manufacturing processes have been developed. lookchem.com Key considerations for scale-up would include:

Cost and availability of starting materials.

Reaction efficiency and yield optimization.

Minimization of hazardous reagents and waste streams (Green Chemistry).

Development of robust purification methods to ensure high purity.

Safety protocols for handling reagents and intermediates.

The development of efficient, cost-effective, and environmentally benign syntheses is essential for the widespread application of this versatile synthon in industrial settings.

Q & A

Q. What are the key synthetic routes for preparing Thieno[3,2-c]pyridine-3-carboxaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of intermediates such as 2-amino-3-thiophenecarboxaldehyde derivatives. For example, Rh-catalyzed tandem reactions or modified Niementowski-type cyclizations (using formamide at 200°C) are effective for constructing the fused thienopyridine core . Reaction optimization should focus on temperature control (e.g., 200°C for cyclization) and catalyst selection (e.g., Rh for regioselectivity) to improve yields. Side reactions like over-oxidation of the aldehyde group can be mitigated by inert atmospheres .

Q. How can spectroscopic methods (IR, NMR, MS) be applied to characterize this compound?

  • IR Spectroscopy : Look for C=O stretch (aldehyde) near 1700–1720 cm⁻¹ and aromatic C-H stretches (thiophene/pyridine) at 2990–3070 cm⁻¹. Absence of N-H bands (~3300 cm⁻¹) confirms successful cyclization .
  • NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR. Thiophene protons resonate at δ 7.0–8.5 ppm, while pyridine protons show deshielding near δ 8.5–9.0 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 179 for C₉H₅NOS) and fragmentation patterns (loss of CO, ~28 amu) confirm the structure. NIST reference data (GC-MS) can validate purity .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a precursor for kinase inhibitors (e.g., Lck and KDR tyrosine kinases) and antiviral agents. Its aldehyde group enables Schiff base formation for conjugating pharmacophores, enhancing bioactivity. Derivatives like 4,5,6,7-tetrahydrothieno[3,2-c]pyridines exhibit antibacterial activity against multidrug-resistant strains .

Advanced Research Questions

Q. How does the position of the carboxaldehyde group impact the electronic properties of thienopyridine derivatives in optoelectronic devices?

In organic light-emitting devices (OLEDs), thieno[3,2-c]pyridine derivatives with carboxaldehyde at position 3 show shorter operational lifetimes compared to thieno[2,3-c]pyridine isomers. This is attributed to reduced π-conjugation and higher electron-withdrawing effects, which destabilize excited states. Computational modeling (DFT) of HOMO-LUMO gaps and experimental EL spectra are critical for optimizing emissive properties .

Q. What strategies resolve regioselectivity challenges during the synthesis of thienopyridine-carboxaldehyde derivatives?

Regioselectivity in cyclization can be controlled by:

  • Catalyst choice : Rh catalysts favor 5-membered ring closure over 6-membered .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro at position 3) direct cyclization to the thiophene ring .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the aldehyde position, reducing side products .

Q. How do structural modifications of this compound affect its bioactivity against human cytomegalovirus (HCMV)?

Adding carboxamide or urea groups at the aldehyde position increases binding to HCMV DNA polymerase. For example, 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides show IC₅₀ values <1 µM. SAR studies reveal that bulkier substituents improve metabolic stability but reduce solubility—a balance achieved via prodrug strategies (e.g., esterification) .

Methodological Challenges & Data Interpretation

Q. How to address contradictory data in the biological activity of thienopyridine derivatives across studies?

Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For example:

  • Antimicrobial assays : Variations in MIC values may stem from differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) .
  • Kinase inhibition : Selectivity profiles depend on ATP concentration in enzymatic assays. Validate using orthogonal methods (e.g., SPR for binding kinetics) .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic additions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Docking studies : Predict binding modes with biological targets (e.g., adenosine A1 receptor) using AutoDock Vina .

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